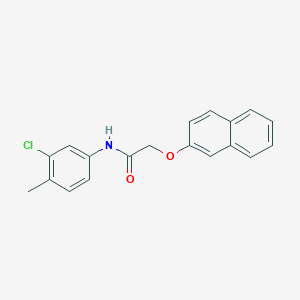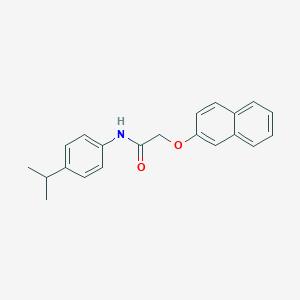![molecular formula C21H15Br2N3O2 B398717 2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol](/img/structure/B398717.png)
2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol typically involves the condensation of 1,2-phenylenediamine with an aldehyde, followed by bromination and methoxylation . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various nucleophiles for halogen substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol involves its interaction with specific molecular targets. The benzimidazole moiety allows it to bind to enzymes and receptors, modulating their activity. This compound can interfere with cellular processes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
2-(1H-benzimidazol-2-yl)phenol: Lacks the bromine and methoxy groups but shares the core structure.
3,4-dibromo-6-methoxyphenol: Contains the bromine and methoxy groups but lacks the benzimidazole moiety.
Uniqueness
2-({[3-(1H-benzimidazol-2-yl)phenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C21H15Br2N3O2 |
|---|---|
Peso molecular |
501.2g/mol |
Nombre IUPAC |
2-[[3-(1H-benzimidazol-2-yl)phenyl]iminomethyl]-3,4-dibromo-6-methoxyphenol |
InChI |
InChI=1S/C21H15Br2N3O2/c1-28-18-10-15(22)19(23)14(20(18)27)11-24-13-6-4-5-12(9-13)21-25-16-7-2-3-8-17(16)26-21/h2-11,27H,1H3,(H,25,26) |
Clave InChI |
PLYTVGKLRGBEEF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1O)C=NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Br)Br |
SMILES canónico |
COC1=CC(=C(C(=C1O)C=NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B398635.png)
![2-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B398636.png)
![2-bromo-N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398639.png)
![2-Bromo-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398641.png)

![2-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398645.png)








